Cularicine
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Overview
Description
Cularicine is an alkaloid.
Scientific Research Applications
Synthesis and Identification
- Synthesis of Cularicine : The synthesis of (±)-Cularicine was achieved through a multi-step process starting from 2-(2'-Benzyloxyphenoxy)-4,5-methylenedioxy-phenylacetic acid, leading to the construction of the cularicine carbon skeleton. This synthesis utilized a modified Pomeranz–Fritsch reaction for adding essential carbon and nitrogen atoms (Noguchi & Maclean, 1975).
- Identification in Genus Sarcocapnos : Cularicine, along with other cularine alkaloids, was identified and quantified in the genus Sarcocapnos (Fumariaceae). This study utilized GC-MS for alkaloid identification, contributing to the understanding of chemotaxonomy in these plants (Suau et al., 2005).
Biological Activity and Applications
- Anti-Inflammatory Effects : A study on marine-derived fungal strain metabolites, including curvularin-type polyketides, demonstrated significant anti-inflammatory effects. These metabolites inhibited overproduction of inflammatory mediators, suggesting potential therapeutic applications in inflammation-related conditions (Ha et al., 2017).
- Chemical Structure and Properties : A comprehensive examination of cularine alkaloids, including cularicine, detailed their chemical structures and synthetic pathways. This knowledge is essential for understanding their potential biomedical applications (Manske, 1954).
Nanomedicine and Drug Delivery Systems
- Nanomedicine Research : While not directly about cularicine, studies in nanomedicine provide insights into how nano-based drug delivery systems could be applied to compounds like cularicine. This research explores the potential of nanoparticles in enhancing drug efficacy and targeting specific disease sites, which could be relevant for cularicine's medical applications (Min et al., 2015); (Tinkle et al., 2014).
properties
CAS RN |
2271-08-1 |
---|---|
Product Name |
Cularicine |
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(13S)-14-methyl-2,6,8-trioxa-14-azapentacyclo[11.7.1.03,11.05,9.017,21]henicosa-1(20),3,5(9),10,17(21),18-hexaen-20-ol |
InChI |
InChI=1S/C18H17NO4/c1-19-5-4-10-2-3-13(20)18-17(10)12(19)6-11-7-15-16(22-9-21-15)8-14(11)23-18/h2-3,7-8,12,20H,4-6,9H2,1H3/t12-/m0/s1 |
InChI Key |
RUNKBNVIYGVBMW-LBPRGKRZSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
SMILES |
CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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